

Assessing the Skin Sensitization Potential of Nympeal™: A Modern, Non-Animal Testing Strategy

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Compound of Interest

Compound Name: 3-(4-Isobutyl-2-methylphenyl)propanal

Cat. No.: B13988180

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Introduction

Nympeal™ is a fragrance ingredient with a fresh, opulent muguet (lily-of-the-valley) character, developed by Givaudan.[1][2] It has gained prominence as a replacement for Lilial, a fragrance aldehyde whose use has been restricted due to toxicological concerns.[3] As with any chemical intended for use in consumer products with dermal exposure, a thorough evaluation of its potential to cause skin sensitization is a critical component of its safety assessment.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on state-of-the-art, non-animal protocols to evaluate the skin sensitization potential of Nympeal™. We will move beyond traditional animal testing and focus on an integrated testing strategy based on the well-established Adverse Outcome Pathway (AOP) for skin sensitization. This approach relies on a combination of in chemico and in vitro assays to assess the key biological events that lead to allergic contact dermatitis.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The scientific community has reached a consensus on the key biological events that underlie skin sensitization. This sequence of events is formally described in the Adverse Outcome

Pathway (AOP) for skin sensitization, which serves as a framework for developing and implementing non-animal testing strategies.[4][5] The AOP consists of four key events (KEs):

- KE1: Covalent Binding to Skin Proteins: The molecular initiating event where the chemical (or its metabolite) binds to proteins in the skin.
- KE2: Keratinocyte Activation: The modified proteins cause stress signals in skin cells (keratinocytes), leading to an inflammatory response.[4]
- KE3: Dendritic Cell Activation: Immune cells in the skin called dendritic cells are activated by the stress signals and the modified proteins.[6]
- KE4: T-cell Proliferation: Activated dendritic cells migrate to the lymph nodes and present the allergen to T-cells, leading to the proliferation of allergen-specific T-cells.[4]

This application note will detail protocols for assays that address the first three key events of the AOP, providing a robust assessment of the skin sensitization potential of Nympheal™.

Integrated Testing Strategy for Nympheal™

No single non-animal test method is currently sufficient to fully characterize the skin sensitization potential of a substance.[7] Therefore, an integrated approach to testing and assessment (IATA) is recommended, combining data from multiple assays that address different key events in the AOP.[8] This strategy provides a more comprehensive and reliable assessment.

Our proposed testing strategy for Nympheal™ involves a tiered approach, starting with in chemico and in vitro assays that are mechanistically based and validated by the Organisation for Economic Co-operation and Development (OECD).

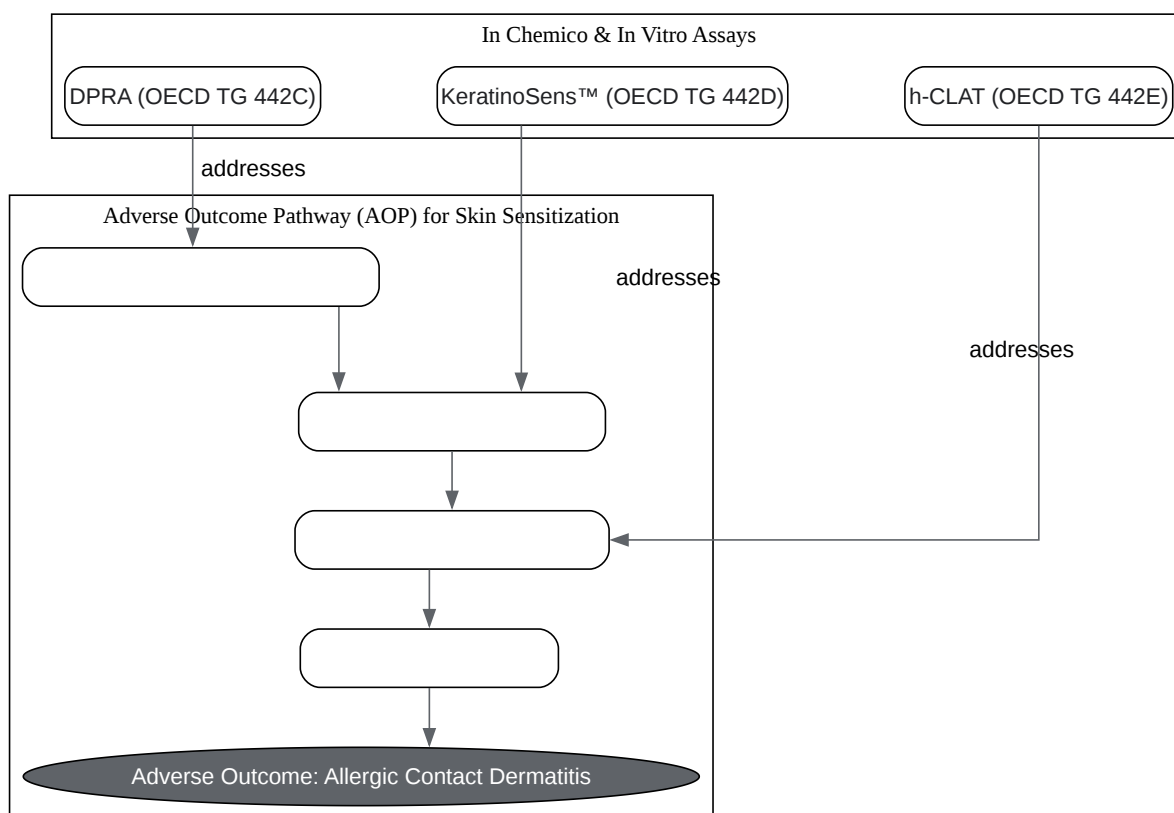
Tier 1: In Chemico and In Vitro Screening

The initial tier focuses on the first three key events of the AOP. A positive result in any of these assays suggests a potential for skin sensitization and warrants further evaluation.

- Key Event 1: Protein Reactivity (OECD TG 442C)
 - Assay: Direct Peptide Reactivity Assay (DPRA)

- Key Event 2: Keratinocyte Activation (OECD TG 442D)
 - Assay: KeratinoSens™ ARE-Nrf2 Luciferase Test Method
- Key Event 3: Dendritic Cell Activation (OECD TG 442E)
 - Assay: human Cell Line Activation Test (h-CLAT)

The relationship between these assays and the skin sensitization AOP is illustrated below:



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Caption: Relationship between the proposed assays and the AOP for skin sensitization.

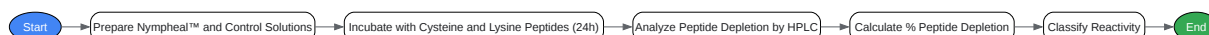
Detailed Application Notes and Protocols

Protocol 1: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins (KE1).[9]

Nympheal™ is incubated with synthetic peptides containing either cysteine or lysine for 24 hours. The depletion of the peptides is measured by high-performance liquid chromatography (HPLC). The percentage of peptide depletion is then used to classify the reactivity of Nympheal™.[10]

- Nympheal™
- Cysteine-containing peptide (Ac-RFAACAA-COOH)
- Lysine-containing peptide (Ac-RFAAKAA-COOH)
- Acetonitrile (ACN)
- Phosphate buffer
- Dimethyl sulfoxide (DMSO) as a negative control
- Cinnamic aldehyde as a positive control
- HPLC system with UV detector



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Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

- Preparation of Solutions:

- Prepare a 100 mM solution of Nympheal™ in a suitable solvent (e.g., acetonitrile).
- Prepare solutions of the cysteine and lysine peptides in the appropriate buffer.
- Prepare positive and negative control solutions.
- Incubation:
 - Mix the Nympheal™ solution with the cysteine and lysine peptide solutions in separate vials.
 - Incubate the mixtures for 24 ± 2 hours at $25 \pm 2.5^{\circ}\text{C}$.
- HPLC Analysis:
 - Following incubation, analyze the samples using a validated HPLC method to determine the concentration of the remaining peptides.
- Data Analysis:
 - Calculate the percent peptide depletion for both cysteine and lysine using the following formula:
 - $\% \text{ Depletion} = [1 - (\text{Peptide peak area in test sample} / \text{Peptide peak area in control sample})] \times 100$
 - Average the results from at least three independent experiments.

The mean of the cysteine and lysine percent depletion is used to classify Nympheal™ into one of four reactivity classes, which corresponds to a prediction of its sensitization potential.

Mean % Depletion	Reactivity Class	DPRA Prediction
$0\% \leq \text{mean} \leq 6.38\%$	No or Minimal Reactivity	Negative
$6.38\% < \text{mean} \leq 22.62\%$	Low Reactivity	Positive
$22.62\% < \text{mean} \leq 42.47\%$	Moderate Reactivity	Positive
$42.47\% < \text{mean} \leq 100\%$	High Reactivity	Positive

Table adapted from OECD TG
442C.[9]

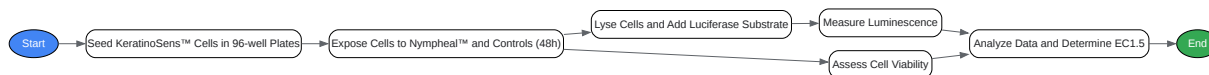
Protocol 2: KeratinoSens™ ARE-Nrf2 Luciferase Test Method - OECD TG 442D

The KeratinoSens™ assay is an in vitro method that addresses the second key event, keratinocyte activation. It uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE signaling pathway, which is a key cellular response to sensitizers.[4][11]

The KeratinoSens™ cell line contains a luciferase gene under the control of the antioxidant response element (ARE). When these cells are exposed to a sensitizer like Nypheal™, the Nrf2 transcription factor is activated, leading to the expression of the luciferase gene. The resulting light production is measured and used to quantify the activation of the pathway.[12][13]

- Nypheal™
- KeratinoSens™ cell line
- Cell culture medium and supplements
- Luciferase assay reagent
- Dimethyl sulfoxide (DMSO) as a negative control
- Cinnamic aldehyde as a positive control
- 96-well cell culture plates

- Luminometer



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Caption: Experimental workflow for the KeratinoSens™ assay.

- Cell Culture:
 - Culture KeratinoSens™ cells according to standard procedures.
 - Seed the cells into 96-well plates and incubate for 24 hours.
- Exposure:
 - Prepare a series of dilutions of Nympheal™ in DMSO.
 - Treat the cells with the Nympheal™ dilutions and controls for 48 hours.
- Luminescence Measurement:
 - After incubation, lyse the cells and add the luciferase assay reagent.
 - Measure the luminescence using a luminometer.
- Cytotoxicity Assessment:
 - In parallel plates, assess cell viability using a suitable method (e.g., MTT assay).
- Data Analysis:
 - Calculate the fold induction of luciferase activity for each concentration of Nympheal™ relative to the vehicle control.

- Determine the EC1.5 value, which is the concentration of Nympheal™ that causes a 1.5-fold induction of luciferase activity.

A test chemical is considered positive in the KeratinoSens™ assay if the following criteria are met:

- The luciferase activity induction is statistically significant and exceeds a 1.5-fold threshold.
- The EC1.5 value is less than 1000 µM.
- Cell viability is above 70% at the concentration where the 1.5-fold induction is observed.[\[4\]](#)

Protocol 3: human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro assay that addresses the third key event, the activation of dendritic cells. It uses the THP-1 human monocytic leukemia cell line as a surrogate for dendritic cells.[\[6\]](#)
[\[14\]](#)

The assay measures the expression of cell surface markers (CD86 and CD54) on THP-1 cells following a 24-hour exposure to the test chemical. Upregulation of these markers is indicative of dendritic cell activation.

- Nympheal™
- THP-1 cell line
- Cell culture medium and supplements
- Fluorescently labeled antibodies against CD86 and CD54
- Dimethyl sulfoxide (DMSO) as a negative control
- 2,4-Dinitrochlorobenzene (DNCB) as a positive control
- Flow cytometer



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